molecular formula C8H8ClN3 B2803253 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1519846-44-6

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B2803253
M. Wt: 181.62
InChI Key: MUZLPRZCFVEZCS-UHFFFAOYSA-N
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Description

“6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular weight of 181.62 . Its IUPAC name is 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine . The InChI code for this compound is 1S/C8H8ClN3/c1-5-6-3-4-7(9)10-8(6)12(2)11-5/h3-4H,1-2H3 .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine” can be represented by the InChI code 1S/C8H8ClN3/c1-5-6-3-4-7(9)10-8(6)12(2)11-5/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

The physical form of “6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine” is solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Analysis

6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine and its derivatives are crucial in synthesizing various heterocyclic compounds, showcasing the chemical versatility and potential applications in material science and pharmaceutical research. For example, Quiroga et al. (1999) explored the synthesis and X-ray diffraction analysis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, demonstrating their tautomeric preferences and crystalline structures which are vital for understanding chemical reactivity and designing functional materials Quiroga et al., 1999.

Applications in Heterocyclic Synthesis

The compound serves as a precursor for developing new polyheterocyclic ring systems with potential applications ranging from catalysis to drug development. Abdel‐Latif et al. (2019) utilized a related compound, 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, to construct new polyheterocyclic systems, indicating its role in expanding the chemical space of heterocyclic compounds Abdel‐Latif et al., 2019.

Biomedical Research

The pyrazolo[3,4-b]pyridine scaffold is notable in biomedical applications, including drug discovery. Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, highlighting their synthetic versatility and biomedical applications, such as their roles in targeting various biological pathways, which underscores the compound's significance in therapeutic chemistry Donaire-Arias et al., 2022.

Fluorescent Properties

The structural modification of pyrazolo[3,4-b]pyridines can lead to compounds with unique photophysical properties. Patil et al. (2011) synthesized pyrazolo[3,4-b]pyridines with specific side chains, studying the effect of substituents on their fluorescent properties. This research is crucial for developing new materials for optical and electronic applications Patil et al., 2011.

Safety And Hazards

The safety information for “6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-6-3-4-7(9)10-8(6)12(2)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZLPRZCFVEZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

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